Furan-3,4-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3,4-dicarbonyl dichloride: is an organic compound derived from furan, a five-membered aromatic heterocycle containing one oxygen atom. This compound is characterized by the presence of two acyl chloride groups attached to the 3rd and 4th positions of the furan ring. Furan derivatives, including this compound, are known for their reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-3,4-dicarbonyl dichloride can be synthesized through the chlorination of furan-3,4-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of furan derivatives often involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is widely used due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: Furan-3,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the acyl chloride groups to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the chloride groups with other nucleophiles, such as amines or alcohols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines (RNH₂) are employed under basic conditions
Major Products:
Oxidation: Furan-3,4-dicarboxylic acid.
Reduction: Furan-3,4-dimethanol or furan-3,4-dialdehyde.
Substitution: Furan-3,4-diamide or furan-3,4-dialcohol
Scientific Research Applications
Chemistry: Furan-3,4-dicarbonyl dichloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, furan derivatives are explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound serves as a precursor for the synthesis of bioactive molecules .
Industry: The compound is used in the production of polymers, resins, and other materials. Its reactivity makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of furan-3,4-dicarbonyl dichloride involves its reactivity towards nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent .
Comparison with Similar Compounds
Furan-2,5-dicarbonyl dichloride: Similar structure but with acyl chloride groups at the 2nd and 5th positions.
Furan-2,3-dicarbonyl dichloride: Acyl chloride groups at the 2nd and 3rd positions.
Thiophene-3,4-dicarbonyl dichloride: Similar structure with sulfur replacing the oxygen in the furan ring
Uniqueness: Furan-3,4-dicarbonyl dichloride is unique due to the positioning of the acyl chloride groups, which influences its reactivity and the types of products formed in chemical reactions. Its specific reactivity profile makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
52762-41-1 |
---|---|
Molecular Formula |
C6H2Cl2O3 |
Molecular Weight |
192.98 g/mol |
IUPAC Name |
furan-3,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H2Cl2O3/c7-5(9)3-1-11-2-4(3)6(8)10/h1-2H |
InChI Key |
VUZTVYLBZJRFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.